Cas no 1207048-37-0 (5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate)

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
- 4-Isoxazoleacetic acid, 3,5-dimethyl-, [5-(4-methoxyphenyl)-3-isoxazolyl]methyl ester
- F2496-2773
- AKOS024653168
- (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate
- 1207048-37-0
- [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
-
- インチ: 1S/C18H18N2O5/c1-11-16(12(2)24-19-11)9-18(21)23-10-14-8-17(25-20-14)13-4-6-15(22-3)7-5-13/h4-8H,9-10H2,1-3H3
- InChIKey: RTOPTCMPPGNEBC-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(CC(OCC2C=C(C3=CC=C(OC)C=C3)ON=2)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 342.12157168g/mol
- どういたいしつりょう: 342.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-2773-2μmol |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-10μmol |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-5μmol |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-20mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-4mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-3mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-15mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-20μmol |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-25mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2496-2773-30mg |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
1207048-37-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetateに関する追加情報
5-(4-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetate: A Comprehensive Overview
The compound with CAS No. 1207048-37-0, known as 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxazole derivatives, which have been extensively studied due to their unique electronic properties and versatile applications.
Oxazole derivatives are heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. These structures are known for their stability and ability to participate in a wide range of chemical reactions. The 5-(4-methoxyphenyl)-1,2-oxazol moiety in this compound contributes to its aromaticity and electronic properties, making it an attractive candidate for applications in drug design and materials synthesis.
Recent studies have highlighted the importance of methoxyphenyl groups in modulating the electronic properties of oxazole derivatives. The presence of the methoxy group at the para position of the phenyl ring enhances the molecule's ability to engage in π-conjugation, thereby increasing its stability and reactivity. This feature is particularly valuable in the development of advanced materials such as organic semiconductors and optoelectronic devices.
The acetate group attached to the oxazole ring further enhances the compound's functionality by introducing ester linkages that can participate in various chemical transformations. These linkages are crucial in processes such as polymerization and cross-linking, which are essential for creating high-performance polymers and composites.
From a synthetic perspective, the preparation of 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-Oxazol-4-y)acetate involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The synthesis typically begins with the preparation of the oxazole ring system through cyclization reactions involving appropriate starting materials such as aldehydes or ketones.
One of the most promising applications of this compound lies in its potential use as a building block for advanced pharmaceuticals. The oxazole moiety has been shown to exhibit significant biological activity, including anti-inflammatory and antitumor properties. Recent research has focused on optimizing the structure of oxazole derivatives to enhance their bioavailability and efficacy while minimizing side effects.
In addition to its pharmaceutical applications, this compound also holds potential in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic characteristics through functional group substitution further expands its versatility in this domain.
The development of efficient synthetic routes for 5-(4-methoxyphenyl)-1,2-Oxazol derivatives has been a focal point of recent research efforts. Scientists have explored various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to improve yields and reduce reaction times. These advancements have significantly enhanced the feasibility of large-scale production of this compound.
Furthermore, computational studies have played a pivotal role in understanding the electronic structure and reactivity of this compound at a molecular level. By employing density functional theory (DFT) calculations, researchers have been able to predict its spectroscopic properties and reactivity under different conditions. These insights have provided valuable guidance for experimental studies and have contributed to the rational design of new oxazole-based compounds.
In conclusion, 5-(4-methoxyphenyl)-1,2-Oxazol derivatives represent a class of compounds with immense potential across multiple disciplines. Their unique structural features and versatile reactivity make them invaluable tools for advancing both fundamental research and practical applications in chemistry and materials science.
1207048-37-0 (5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate) 関連製品
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